molecular formula C29H21N5O8S2.2H3N<br>C29H27N7O8S2 B12711863 Diammonium 7-benzamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate CAS No. 83968-57-4

Diammonium 7-benzamido-4-hydroxy-3-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12711863
CAS No.: 83968-57-4
M. Wt: 665.7 g/mol
InChI Key: QHPKCULCVZCJBI-UHFFFAOYSA-N
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Description

Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate is a complex organic compound with the molecular formula C29H27N7O8S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzamide. The resulting intermediate is then further coupled with 7-amino-4-hydroxy-3-naphthalenesulfonic acid under controlled pH conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups, to form derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining procedures to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism by which Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo groups can form stable complexes with these targets, leading to changes in their structure and function. This interaction is often exploited in staining and analytical applications to visualize and quantify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate: Similar in structure but differs in the cation used, which can affect its solubility and reactivity.

    Direct Red 81: Another azo dye with similar applications but different molecular structure and properties.

Uniqueness

Diammonium 7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)azo]phenyl]azo]naphthalene-2-sulfonate is unique due to its specific combination of functional groups, which confer distinct color properties and reactivity. Its ability to form stable complexes with various molecules makes it particularly valuable in analytical and industrial applications.

Properties

CAS No.

83968-57-4

Molecular Formula

C29H21N5O8S2.2H3N
C29H27N7O8S2

Molecular Weight

665.7 g/mol

IUPAC Name

diazanium;7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C29H21N5O8S2.2H3N/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);2*1H3

InChI Key

QHPKCULCVZCJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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